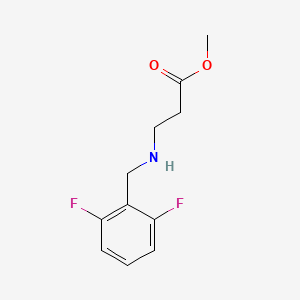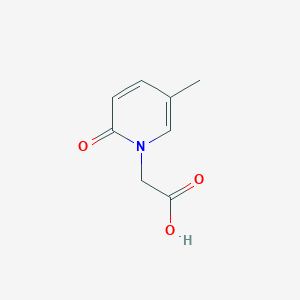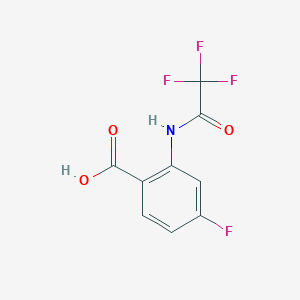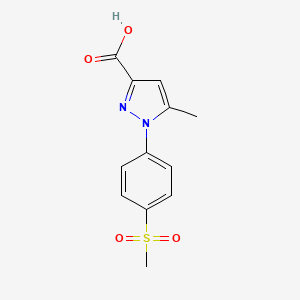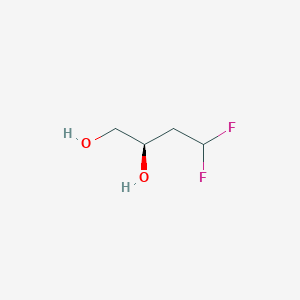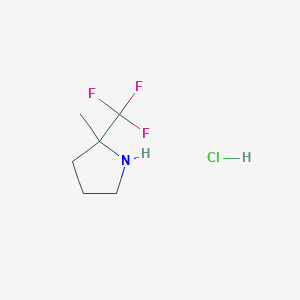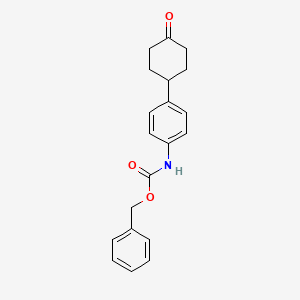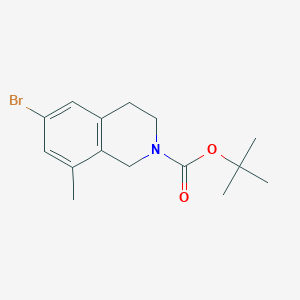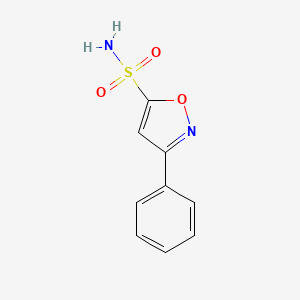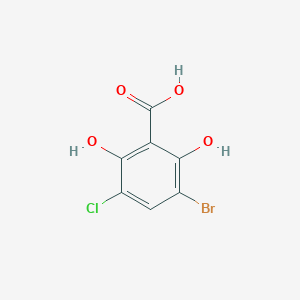
4-(2-Bromoethenyl)-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethenyl)-3-methylphenol is an organic compound that features a bromine atom attached to an ethenyl group, which is further connected to a phenol ring with a methyl substituent
Métodos De Preparación
The synthesis of 4-(2-Bromoethenyl)-3-methylphenol typically involves the bromination of 3-methylphenol followed by a subsequent reaction with an ethenyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
4-(2-Bromoethenyl)-3-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition: The ethenyl group can participate in addition reactions with various electrophiles or nucleophiles, leading to the formation of addition products.
Aplicaciones Científicas De Investigación
4-(2-Bromoethenyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethenyl)-3-methylphenol involves its interaction with molecular targets through its bromine and ethenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electrophilic aromatic substitution, nucleophilic addition, and radical-mediated processes.
Comparación Con Compuestos Similares
4-(2-Bromoethenyl)-3-methylphenol can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in having a bromine atom attached to an aromatic ring, but differs in the presence of an acetic acid group instead of an ethenyl group.
4-Bromo-2-methylphenol: Similar in having a bromine atom and a methyl group on the phenol ring, but lacks the ethenyl group.
4-(2-Bromoethenyl)phenol: Similar in having a bromine atom and an ethenyl group, but lacks the methyl substituent on the phenol ring.
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
4-[(E)-2-bromoethenyl]-3-methylphenol |
InChI |
InChI=1S/C9H9BrO/c1-7-6-9(11)3-2-8(7)4-5-10/h2-6,11H,1H3/b5-4+ |
Clave InChI |
SBMHYBPBIARMPP-SNAWJCMRSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)O)/C=C/Br |
SMILES canónico |
CC1=C(C=CC(=C1)O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)
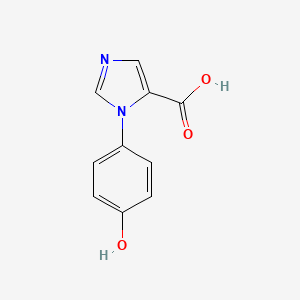
![Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B13505705.png)
